3-(Benzyloxy)picolinonitrile

Overview

Description

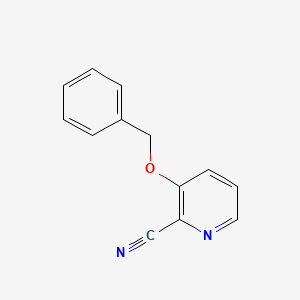

3-(Benzyloxy)picolinonitrile is a pyridine derivative featuring a benzyloxy group at the 3-position and a nitrile substituent at the 2-position of the pyridine ring. The benzyloxy group may act as a protective moiety for hydroxyl groups or a directing group in cross-coupling reactions, while the nitrile functionality offers reactivity for further transformations, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions.

Preparation Methods

The synthesis of 3-(Benzyloxy)picolinonitrile typically involves the nucleophilic substitution of a halogenated picolinonitrile derivative with a benzyl alcohol or benzyl chloride. One common synthetic route is as follows:

Starting Material: Halogenated picolinonitrile (e.g., 3-chloropicolinonitrile).

Reagent: Benzyl alcohol or benzyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide) at elevated temperatures.

Industrial production methods may involve bulk custom synthesis and procurement, ensuring the compound is available in large quantities for research and development purposes .

Chemical Reactions Analysis

3-(Benzyloxy)picolinonitrile undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major products formed from these reactions include benzoic acid derivatives, primary amines, and various substituted picolinonitriles .

Scientific Research Applications

3-(Benzyloxy)picolinonitrile has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-viral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)picolinonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anti-cancer activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(1-(Benzyloxy)-3-phenylpropyl)picolinonitrile (Compound 2)

Structural Features :

- Benzyloxy group is part of a 1-(benzyloxy)-3-phenylpropyl substituent at the 5-position of the picolinonitrile core.

- Nitrile group at the 2-position of pyridine.

Key Differences :

- Substitution Pattern: The benzyloxy group in Compound 2 is part of a branched alkyl chain, unlike the direct 3-position substitution in 3-(Benzyloxy)picolinonitrile. This structural complexity may reduce synthetic accessibility (66% yield reported) compared to simpler analogs .

Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate

Structural Features :

- Picolinate ester core with a carbamate (benzyloxycarbonylamino) group at the 3-position.

- Benzyl ester at the carboxylate position.

Key Differences :

- Functional Groups: The carbamate and ester groups contrast with the nitrile and benzyloxy groups in this compound. These groups confer distinct reactivity—carbamates are prone to hydrolysis, while nitriles may undergo nucleophilic additions.

- Hazard Profile: This compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . While nitriles like this compound can also be toxic (e.g., cyanide release upon degradation), direct hazard comparisons require further data.

(3-(Benzyloxy)phenyl)boronic Acid (CAS 156682-54-1)

Structural Features :

- Boronic acid substituted on a benzene ring with a benzyloxy group at the 3-position.

Key Differences :

- Reactivity : Boronic acids are pivotal in Suzuki-Miyaura cross-couplings, whereas nitriles are more suited for cyanation reactions or functional group interconversions. For example, (3-(Benzyloxy)phenyl)boronic acid was used to synthesize pyrimidine derivatives via palladium catalysis, highlighting its role in C–C bond formation .

- Positional Isomerism: Analogs like (4-(Benzyloxy)phenyl)boronic acid (similarity score 0.98) demonstrate that substitution position significantly impacts electronic properties and coupling efficiency . For this compound, the 3-position may influence regioselectivity in reactions compared to 4-substituted pyridines.

Biological Activity

Overview

3-(Benzyloxy)picolinonitrile is an aromatic nitrile compound with the molecular formula . It is recognized for its potential biological activities and serves as an important intermediate in the synthesis of various pharmaceutical agents, including anti-cancer, anti-inflammatory, and anti-viral compounds. The unique structural features of this compound, particularly the benzyloxy group attached to the picolinonitrile ring, contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with enzymes and other biomolecules. It can act as an enzyme inhibitor or activator , influencing various biochemical pathways. The compound's ability to form resonance-stabilized carbocations allows it to engage in nucleophilic substitution and oxidation reactions, which are crucial for its mechanism of action.

Target Interactions

- Enzymatic Modulation : this compound has been shown to interact with specific enzymes, potentially altering their activity and stability. This modulation can lead to significant changes in metabolic processes within cells.

- Cell Signaling : The compound influences cell signaling pathways, affecting gene expression and cellular metabolism. Its interaction with proteins involved in these pathways can lead to altered cellular responses.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

Biochemical Analysis

Recent studies have focused on the biochemical properties of this compound:

- Cellular Effects : In laboratory settings, varying dosages of the compound have shown different effects on cellular functions. Lower doses may enhance enzyme activity, while higher doses could lead to cytotoxicity.

- Metabolic Pathways : The compound interacts with key metabolic enzymes, influencing the production and utilization of metabolites within cells. This interaction is crucial for understanding its therapeutic potential.

Dosage Effects in Animal Models

Research involving animal models has demonstrated that the biological effects of this compound are dose-dependent:

| Dosage Range | Observed Effects |

|---|---|

| Low (0.1 - 1 mg/kg) | Enhanced enzyme activity; beneficial metabolic effects |

| Moderate (1 - 10 mg/kg) | Altered cellular responses; potential therapeutic effects |

| High (>10 mg/kg) | Toxicity; cellular damage; disruption of metabolic processes |

Chemical Reactions Involving this compound

The compound undergoes several chemical transformations that can influence its biological activity:

- Oxidation : The benzylic position can be oxidized to form benzoic acid derivatives.

- Reduction : The nitrile group can be reduced to form primary amines.

- Substitution Reactions : The benzyloxy group can be substituted with other functional groups using appropriate reagents.

These reactions are critical for developing derivatives with enhanced biological activities or altered pharmacological profiles.

Q & A

Q. Basic: What are the key synthetic methodologies for preparing 3-(Benzyloxy)picolinonitrile, and how do reaction conditions influence yield?

Answer:

A common approach involves nucleophilic aromatic substitution (NAS) or radical-mediated benzyloxy group introduction. For example:

- Stepwise synthesis : Reacting 3-hydroxypicolinonitrile with benzyl bromide in the presence of a strong base (e.g., NaH) in anhydrous DMSO or DMF at 60–80°C. Excess benzyl bromide (1.5–2.0 equivalents) ensures complete substitution .

- Purification : Crude products are typically purified via silica gel chromatography (eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Yield optimization (70–85%) depends on strict anhydrous conditions and controlled heating to minimize side reactions (e.g., over-alkylation) .

Q. Basic: How is this compound characterized structurally, and what analytical techniques are critical for confirming purity?

Answer:

- Spectroscopy :

- Mass spectrometry : HRMS (ESI) confirms molecular ion [M+H]⁺ and isotopic patterns.

- Purity : HPLC (reverse-phase C18 column) with UV detection at 254 nm ensures >95% purity. Residual solvents (e.g., DMF) are quantified via GC-MS .

Q. Advanced: What mechanistic insights explain the regioselectivity of benzyloxy group introduction in picolinonitrile derivatives?

Answer:

Regioselectivity is governed by:

- Electronic effects : The nitrile group at position 3 deactivates the pyridine ring, directing substitution to the para position (position 4) unless steric hindrance dominates.

- Radical pathways : Under visible-light photocatalysis, benzyloxy radicals preferentially attack electron-deficient positions, as shown in trifluoromethyl-substituted analogs .

- Base-mediated NAS : NaH generates a phenoxide intermediate, which undergoes benzylation at the most nucleophilic site (often position 4 if position 3 is blocked) .

Q. Advanced: How does the benzyloxy group influence the reactivity of this compound in cross-coupling reactions?

Answer:

The benzyloxy group:

- Modifies electronic density : Electron-donating effects increase nucleophilicity at adjacent positions, facilitating Suzuki-Miyaura couplings (e.g., with aryl boronic acids at position 4) .

- Acts as a protecting group : Benzyl ethers are stable under basic conditions but cleavable via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/MeOH), enabling post-functionalization .

- Steric effects : Bulky benzyl groups may hinder reactivity at ortho positions, necessitating optimized catalysts (e.g., Pd(OAc)₂ with SPhos ligand) .

Q. Advanced: What challenges arise in analyzing substituent effects on the biological activity of this compound analogs?

Answer:

- Structure-activity relationship (SAR) complexity : Minor structural changes (e.g., halogen substitution on benzyl rings) can drastically alter solubility and target binding. For example, fluorinated benzyl groups enhance metabolic stability but reduce aqueous solubility .

- Data interpretation : Contradictions in bioactivity data (e.g., IC₅₀ variations in enzyme assays) may stem from aggregation artifacts or off-target effects. Controls include:

- Dynamic light scattering (DLS) to detect colloidal aggregates.

- Counter-screening against related enzymes (e.g., kinases vs. phosphatases) .

Q. Advanced: How can computational methods guide the design of this compound-based inhibitors?

Answer:

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases or proteases. The nitrile group often acts as a hydrogen-bond acceptor.

- DFT calculations : Assess electronic effects of substituents (e.g., Hammett σ values for benzyloxy derivatives) to optimize charge distribution .

- MD simulations : Evaluate stability of inhibitor-target complexes over 100-ns trajectories to prioritize synthetic targets .

Q. Advanced: What strategies mitigate degradation of this compound under acidic or oxidative conditions?

Answer:

- Stabilization via formulation : Encapsulation in PEGylated liposomes or cyclodextrin inclusion complexes prevents hydrolysis of the benzyloxy group .

- Structural modification : Introducing electron-withdrawing groups (e.g., -CF₃) at position 5 reduces susceptibility to oxidation .

- Storage : Anhydrous conditions under argon at –20°C minimize degradation; monitor via periodic HPLC .

Q. Advanced: How do crystallographic studies resolve ambiguities in the solid-state structure of this compound derivatives?

Answer:

- X-ray crystallography : Confirms bond angles, torsion angles (e.g., dihedral angle between benzyl and pyridine rings), and non-covalent interactions (e.g., C-H···N contacts). For example, compound 128 (a related derivative) showed a planar pyridine ring with a 67° dihedral angle to the benzyl group .

- Polymorphism screening : Differential scanning calorimetry (DSC) identifies stable crystalline forms for reproducible bioassay results .

Properties

IUPAC Name |

3-phenylmethoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-9-12-13(7-4-8-15-12)16-10-11-5-2-1-3-6-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTDQGOHNPADKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623991 | |

| Record name | 3-(Benzyloxy)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24059-90-3 | |

| Record name | 3-(Phenylmethoxy)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24059-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzyloxy)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.